N-(3-Chlorobenzyl)-1-hexadecanamine
Overview
Description
N-(3-Chlorobenzyl)-1-hexadecanamine is an organic compound that features a long aliphatic chain attached to a benzyl group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-1-hexadecanamine typically involves the reaction of 3-chlorobenzyl chloride with hexadecylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-1-hexadecanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the benzyl chloride group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted benzyl derivatives.
Scientific Research Applications
N-(3-Chlorobenzyl)-1-hexadecanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-1-hexadecanamine involves its interaction with biological membranes and proteins. The long aliphatic chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. The benzyl group may also interact with specific protein targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorobenzyl)-1-octadecanamine: Similar structure with an octadecyl chain instead of a hexadecyl chain.
N-(3-Chlorobenzyl)-1-dodecanamine: Features a shorter dodecyl chain.
N-(3-Chlorobenzyl)-1-tetradecanamine: Contains a tetradecyl chain.
Uniqueness
N-(3-Chlorobenzyl)-1-hexadecanamine is unique due to its specific chain length, which can influence its physical properties and interactions with biological systems. The presence of the chlorine-substituted benzyl group also imparts distinct chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]hexadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40ClN/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-21-22-17-16-18-23(24)20-22/h16-18,20,25H,2-15,19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFCXNFJWLGIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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